

# 4-Amino-2-hydroxybutanoic acid CAS number and IUPAC name.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Amino-2-hydroxybutanoic acid

Cat. No.: B081808

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## A Technical Guide to 4-Amino-2-hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Amino-2-hydroxybutanoic acid**, a significant chiral building block and a molecule of interest in neuroscience and pharmaceutical development. This document details its chemical identity, physicochemical properties, synthesis methodologies, and biological activities, with a focus on its interaction with neurotransmitter systems.

## Chemical Identity and Properties

**4-Amino-2-hydroxybutanoic acid**, also known as 4-amino-2-hydroxybutyric acid, is a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] Its structure incorporates both a hydroxyl and an amino functional group, leading to the existence of stereoisomers which exhibit distinct biological activities.

IUPAC Name: **4-amino-2-hydroxybutanoic acid**[2]

CAS Numbers:

- Racemic Mixture: 13477-53-7[2]

- (S)-(-)-isomer: 40371-51-5[3]
- (R)-isomer: 31771-40-1[4]

Synonyms: 2-Hydroxy-4-aminobutanoic acid,  $\alpha$ -Hydroxy- $\gamma$ -aminobutyric acid.

## Physicochemical Data

The following table summarizes key physicochemical properties of **4-Amino-2-hydroxybutanoic acid** and its common stereoisomers.

Property	Value	Source(s)
Molecular Formula	C <sub>4</sub> H <sub>9</sub> NO <sub>3</sub>	[2][5]
Molecular Weight	119.12 g/mol	[2][5]
Appearance	White to off-white crystalline powder	[1]
Melting Point	207-212 °C (racemate)	[6]
200-203 °C ((S)-isomer)	[7]	
Optical Activity ([ $\alpha$ ] <sub>D</sub> <sup>23</sup> )	-30° (c = 1 in H <sub>2</sub> O) for (S)-isomer	[7]
Solubility	Soluble in water	[5][6]
pKa (Predicted)	3.47 ± 0.10	[5]
XlogP (Predicted)	-3.7	[8]

## Synthesis Methodologies

The synthesis of **4-Amino-2-hydroxybutanoic acid**, particularly its enantiomerically pure forms, is crucial for its application in pharmaceuticals. Both chemical and biocatalytic routes have been established.

## Experimental Protocol: Biocatalytic Synthesis of (S)- and (R)-2-Amino-4-hydroxybutanoic Acid

This method employs a one-pot cyclic cascade reaction combining an aldol reaction and stereoselective transamination.<sup>[9]</sup>

Objective: To achieve high-yield, stereoselective synthesis of the target molecule from simple starting materials.<sup>[9]</sup>

Materials:

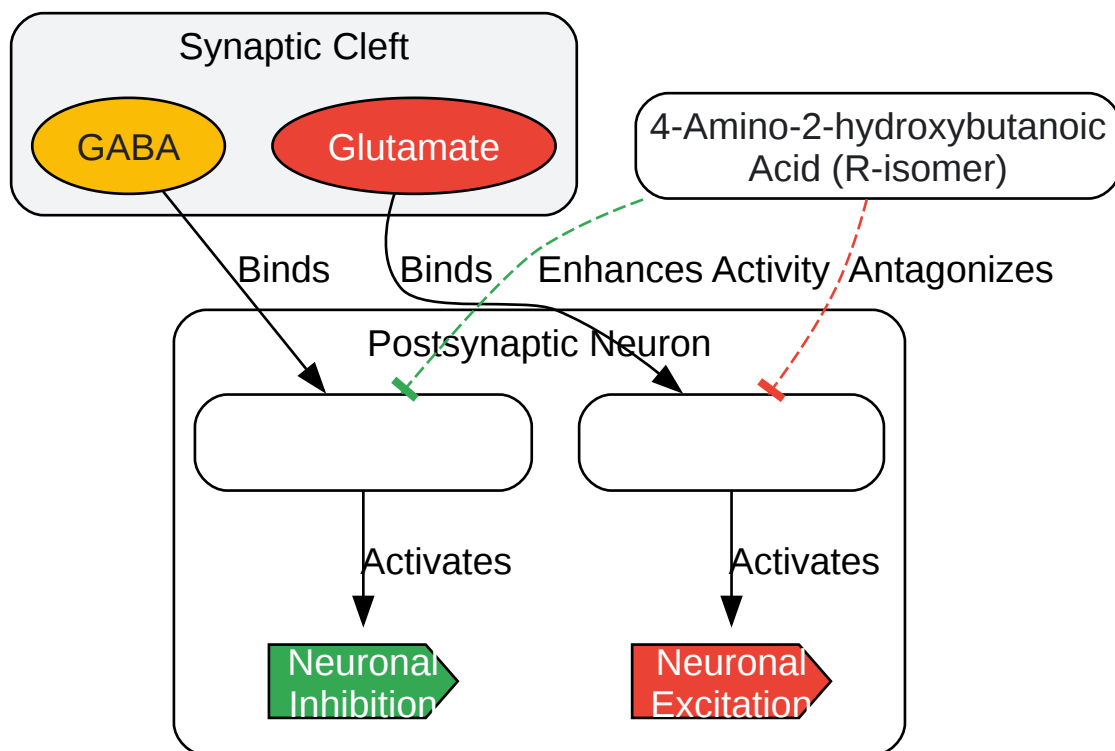
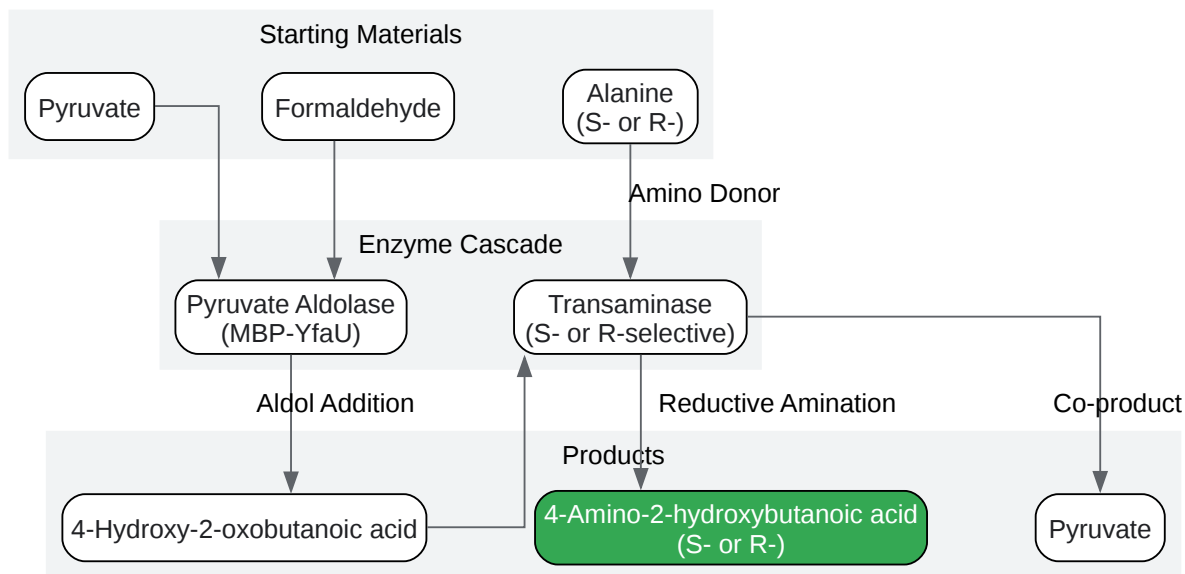
- Pyruvate
- L-Alanine (for S-isomer) or D-Alanine (for R-isomer)
- Formaldehyde
- Pyridoxal phosphate (PLP)
- Class II pyruvate aldolase (e.g., MBP-YfaU(Mg<sup>2+</sup>) from E. coli)
- (S)- or (R)-selective transaminase (e.g., Prozomix TA39)
- 50 mM Sodium phosphate buffer (pH 7.0)

Procedure:

- Dissolve initial amounts of pyruvate (e.g., 2.1 mmol) and the appropriate alanine stereoisomer (e.g., 4.2 mmol) in the sodium phosphate buffer containing 1 mM PLP.<sup>[9]</sup>
- Add the pyruvate aldolase (e.g., 10 U/mL final concentration) and the selected transaminase (e.g., 7 U/mL final concentration) to the solution.<sup>[9]</sup>
- Continuously add formaldehyde to the reaction mixture using a syringe pump over a period of several hours (e.g., 0.57 mmol/h over 15 hours).<sup>[9]</sup>
- Monitor the reaction progress using a suitable analytical method such as HPLC.

- Upon completion, the product can be purified using standard techniques, for instance, by transformation to its Cbz-lactone derivative followed by chromatographic separation.[9]

Visualization of the Biocatalytic Workflow:



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- To cite this document: BenchChem. [4-Amino-2-hydroxybutanoic acid CAS number and IUPAC name.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081808#4-amino-2-hydroxybutanoic-acid-cas-number-and-iupac-name]

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